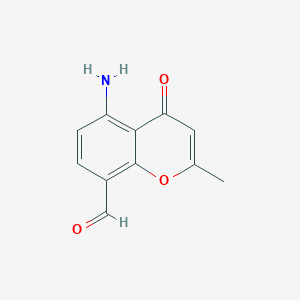
5-Amino-2-methyl-4-oxo-4H-1-benzopyran-8-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-methyl-4-oxo-4H-1-benzopyran-8-carbaldehyde is a heterocyclic compound with a benzopyran core structure. This compound is of significant interest due to its potential pharmacological properties and its role as an intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-methyl-4-oxo-4H-1-benzopyran-8-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-hydroxyacetophenone with malononitrile in the presence of ammonium acetate to form 2-amino-4H-chromene derivatives. Subsequent functional group transformations, such as nitration, reduction, and formylation, yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often utilize similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-methyl-4-oxo-4H-1-benzopyran-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: 5-Amino-2-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid.
Reduction: 5-Amino-2-methyl-4-hydroxy-4H-1-benzopyran-8-carbaldehyde.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
5-Amino-2-methyl-4-oxo-4H-1-benzopyran-8-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Amino-2-methyl-4-oxo-4H-1-benzopyran-8-carbaldehyde involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This compound may also induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Shares the benzopyran core but differs in functional groups.
Baicalin: Another benzopyran derivative with different substituents and biological activities
Uniqueness
5-Amino-2-methyl-4-oxo-4H-1-benzopyran-8-carbaldehyde is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of an amino group, a methyl group, and an aldehyde group on the benzopyran core makes it a versatile intermediate in synthetic chemistry and a promising candidate in medicinal chemistry .
Properties
CAS No. |
921609-26-9 |
|---|---|
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
5-amino-2-methyl-4-oxochromene-8-carbaldehyde |
InChI |
InChI=1S/C11H9NO3/c1-6-4-9(14)10-8(12)3-2-7(5-13)11(10)15-6/h2-5H,12H2,1H3 |
InChI Key |
SZUXEQQPPIEXTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(C=CC(=C2O1)C=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





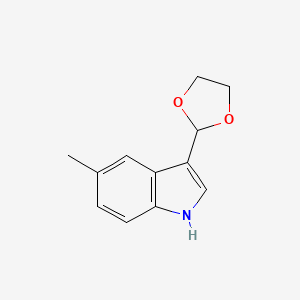
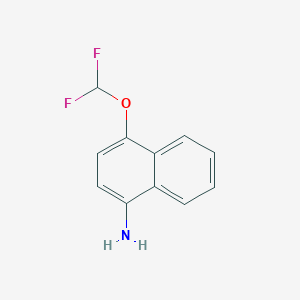
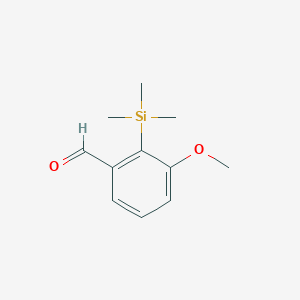

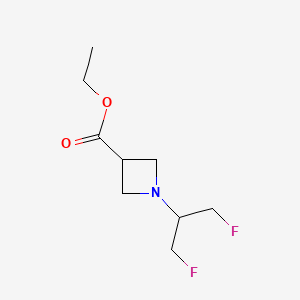
![2-(4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol hydrochloride](/img/structure/B11894776.png)


![6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11894806.png)
![2-Bromo-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B11894810.png)

